molecular formula C11H22O2Si B3270830 Silane, bis(1,1-dimethylethoxy)ethenylmethyl- CAS No. 5356-89-8

Silane, bis(1,1-dimethylethoxy)ethenylmethyl-

Cat. No.: B3270830
CAS No.: 5356-89-8
M. Wt: 214.38 g/mol
InChI Key: FFOIEQOCTPACNX-UHFFFAOYSA-N
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Description

Silane, bis(1,1-dimethylethoxy)ethenylmethyl- is an organosilicon compound characterized by a central silicon atom bonded to two tert-butoxy (1,1-dimethylethoxy) groups, an ethenyl (vinyl) group, and a methyl group.

Organosilicon compounds like this are valued for their thermal stability, tunable reactivity, and compatibility with organic and inorganic matrices. The tert-butoxy groups likely enhance solubility in nonpolar solvents and reduce moisture sensitivity compared to smaller alkoxy substituents (e.g., methoxy or ethoxy). The ethenyl group may enable radical-initiated polymerization or serve as a site for further functionalization via hydrosilylation or thiol-ene reactions .

Properties

InChI

InChI=1S/C11H22O2Si/c1-10(2,3)12-9(8-14-7)13-11(4,5)6/h8H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOIEQOCTPACNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=C[Si]C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50788588
Record name (2,2-Di-tert-butoxyethenyl)(methyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50788588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-89-8
Record name (2,2-Di-tert-butoxyethenyl)(methyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50788588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Silane, bis(1,1-dimethylethoxy)ethenylmethyl- typically involves the reaction of vinylmethylsilane with tert-butyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Silane, bis(1,1-dimethylethoxy)ethenylmethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Silane, bis(1,1-dimethylethoxy)ethenylmethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Silane, bis(1,1-dimethylethoxy)ethenylmethyl- exerts its effects involves the interaction of its silane core with various molecular targets. The ethenylmethyl and bis(1,1-dimethylethoxy) groups provide steric hindrance and electronic effects that influence the reactivity of the compound. These interactions can lead to the formation of stable complexes with other molecules, enhancing their stability and functionality .

Comparison with Similar Compounds

Key Structural Differences

Substituent Bulk and Reactivity :

  • The target compound’s tert-butoxy groups create significant steric hindrance, slowing hydrolysis compared to smaller alkoxy groups (e.g., methoxy in ). This bulk may also limit accessibility in catalytic reactions.
  • The ethenyl group contrasts with the methoxyethenyl group in , which is more electron-rich due to the methoxy substituent, altering its reactivity in cycloaddition or oxidation reactions.

Backbone Flexibility :

  • Linear silanes like 1,2-Ethanediylbis(methylsilane) lack oxygen linkages, resulting in higher rigidity and lower solubility in polar solvents compared to ether-containing analogues.

Reactivity and Stability

Table 2: Comparative Reactivity Profiles

Compound Hydrolytic Stability Thermal Stability Reactivity of Unsaturated Groups
Silane, bis(1,1-dimethylethoxy)ethenylmethyl- High (tert-butoxy) Moderate High (ethenyl for polymerization)
bis[(1,5-dimethyl-1-vinylhex-4-enyl)oxy]methoxymethylsilane Moderate High Moderate (vinyl for crosslinking)
tert-Butyl[(1-methoxyethenyl)oxy]dimethylsilane High Moderate Low (stabilized by methoxy)
1,2-Bis(1,1-dimethylethoxy)propane Low (ether) Low None (saturated backbone)
  • Hydrolysis : The tert-butoxy groups in the target compound resist hydrolysis better than propylene glycol di-tert-butyl ether , which lacks silicon and degrades more readily under acidic conditions.
  • Thermal Decomposition : Silane derivatives generally decompose at higher temperatures (>200°C) compared to purely organic ethers like 1,2-bis(1,1-dimethylethoxy)propane , which may volatilize or degrade below 150°C.

Biological Activity

Silane, bis(1,1-dimethylethoxy)ethenylmethyl- is an organosilicon compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies and providing a comprehensive overview.

Chemical Structure and Properties

Silane, bis(1,1-dimethylethoxy)ethenylmethyl- has a complex structure characterized by the presence of silane groups and ethoxy substituents. Its molecular formula is C12H26O2SiC_{12}H_{26}O_2Si with a molecular weight of approximately 230.43 g/mol. The compound's structure can influence its reactivity and interactions with biological systems.

The biological activity of silanes often involves their ability to interact with biomolecules, including proteins and nucleic acids. The mechanisms may include:

  • Formation of Reactive Intermediates : Silanes can form reactive species that may interact with cellular components.
  • Modulation of Enzymatic Activity : Certain silanes can inhibit or enhance the activity of enzymes, affecting metabolic pathways.
  • Cell Membrane Interaction : The hydrophobic nature of silanes may allow them to integrate into cell membranes, altering membrane fluidity and function.

Biological Activity

Research has indicated several potential biological activities associated with silane compounds, including:

  • Antimicrobial Properties : Some studies suggest that silanes exhibit antimicrobial effects against various pathogens. This is particularly relevant in the development of coatings for medical devices.
  • Antitumor Activity : Preliminary studies indicate that certain silanes may possess antitumor properties, potentially through the induction of apoptosis in cancer cells.
  • Biocompatibility : Silane compounds are often explored for their biocompatibility in biomedical applications, such as drug delivery systems and tissue engineering.

Antitumor Activity

A notable study investigated the antitumor effects of silane derivatives on various cancer cell lines. The results demonstrated that certain silane compounds induced significant cytotoxicity in breast cancer cells through apoptosis pathways. The study highlighted the potential for developing silane-based therapeutics in oncology .

Antimicrobial Applications

Another research effort focused on the antimicrobial properties of silane coatings on medical devices. The study found that surfaces treated with silane compounds exhibited reduced bacterial adhesion and biofilm formation, suggesting their utility in preventing infections associated with implants .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialReduced bacterial adhesion; effective against pathogens
AntitumorInduction of apoptosis in cancer cells
BiocompatibilityCompatibility with human tissues

Q & A

Q. What synthetic methodologies are commonly employed to prepare Silane, bis(1,1-dimethylethoxy)ethenylmethyl-?

The synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, tert-butoxy groups (1,1-dimethylethoxy) can be introduced via alkoxy exchange using tert-butanol under anhydrous conditions. The ethenylmethyl moiety may be incorporated via Grignard reagents or palladium-catalyzed coupling reactions. Reaction monitoring via <sup>29</sup>Si NMR and FTIR spectroscopy is critical to confirm siloxane bond formation and assess purity .

Q. How can the purity and structural integrity of this silane be validated experimentally?

Key techniques include:

  • Chromatography : HPLC or GC-MS to quantify residual solvents/byproducts.
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>29</sup>Si NMR for verifying substituent positions and bond types .
  • Elemental Analysis : To confirm stoichiometry of Si, C, and O.
  • Thermal Analysis : TGA/DSC to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How do steric effects from the tert-butoxy groups influence the reactivity of this silane in cross-coupling reactions?

The bulky tert-butoxy groups hinder nucleophilic attack at the silicon center, favoring selective reactions at the ethenylmethyl group. For instance, in Pd-catalyzed Heck couplings, steric shielding directs reactivity toward the alkene moiety rather than the siloxane backbone. Comparative kinetic studies with less hindered analogs (e.g., methoxy-substituted silanes) reveal reduced reaction rates but higher regioselectivity .

Q. What are the challenges in characterizing surface modifications using this silane in hybrid materials?

When used as a surface modifier (e.g., on silica nanoparticles or polymers), challenges include:

  • Incomplete Hydrolysis : Residual alkoxy groups reduce crosslinking efficiency, detectable via XPS or solid-state NMR .
  • Aggregation : Dynamic light scattering (DLS) and TEM are required to assess uniformity.
  • Adhesion Testing : Microshear bond strength tests (as in ISO 4049 protocols) quantify interfacial stability .

Q. How does this silane behave under hydrolytic conditions, and what factors stabilize its siloxane network?

Hydrolysis of tert-butoxy groups proceeds slowly in ambient moisture due to steric hindrance, forming silanol intermediates. Acidic or basic catalysts accelerate hydrolysis but risk premature gelation. Stabilization strategies include:

  • Controlled Solvent Systems : Anhydrous toluene or THF to moderate water diffusion.
  • pH Buffering : Acetic acid (for mild acidic conditions) minimizes side reactions .
  • Co-condensation : Blending with tetraethyl orthosilicate (TEOS) enhances crosslinking density .

Data Contradiction Analysis

Q. Discrepancies in reported thermal stability: Why do some studies show decomposition at 150°C, while others report stability up to 250°C?

Divergent results arise from:

  • Sample Purity : Residual solvents (e.g., THF) lower decomposition thresholds.
  • Atmosphere : Oxidative (air) vs. inert (N2) conditions alter degradation pathways.
  • Measurement Technique : TGA (bulk) vs. DSC (localized phase transitions) yield different profiles .

Q. Conflicting data on bonding efficiency in composite materials: How to reconcile these findings?

Variability in bonding performance (e.g., dental ceramics vs. polymers) stems from:

  • Surface Pretreatment : Acid etching (e.g., Ha+S vs. A+S protocols) significantly impacts silane adhesion .
  • Curing Methods : UV vs. thermal curing alter crosslinking density.
  • Substrate Hydrophobicity : Hydroxyl-rich surfaces (e.g., silica) enhance silanol bonding vs. non-polar polymers .

Methodological Recommendations

Q. Optimizing reaction yields in silane synthesis

  • Use Schlenk-line techniques to exclude moisture.
  • Employ slow addition of tert-butanol to minimize side-product formation.
  • Monitor reaction progress via in situ <sup>29</sup>Si NMR to terminate at optimal conversion .

Q. Designing experiments for interfacial studies

  • Combine AFM (for nanoscale adhesion mapping) with XPS (surface chemistry analysis).
  • Apply statistical DOE (Design of Experiments) to isolate variables like curing time or silane concentration .

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